![molecular formula C20H17N5OS2 B282687 4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B282687.png)
4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to the disruption of the normal functioning of the cells, ultimately leading to their death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide are dependent on the specific application. In cancer cells, this compound has been shown to induce cell death by inhibiting the activity of certain proteins that are essential for cell survival. In fungal cells, it has been found to inhibit the growth and replication of the cells. In bacterial cells, it has been shown to disrupt the normal functioning of the cell membrane, leading to the death of the cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide in lab experiments include its potential as a new drug candidate for the treatment of various diseases. Its broad-spectrum activity against cancer cells, fungi, and bacteria makes it a promising compound for further development. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the research of 4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide. One area of interest is the development of new drugs based on this compound for the treatment of cancer, fungal, and bacterial infections. Another area of research is the investigation of the potential side effects and toxicity of this compound. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for its potential use in clinical settings.
Conclusion
In conclusion, 4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that has potential applications in various fields, including medicine. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its possible applications in the future.
Méthodes De Synthèse
The synthesis of 4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide involves the reaction of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol with N-(2-bromoethyl)-2-chloroacetamide, followed by the reaction with 2-aminothiazole. The final product is obtained through a purification process using column chromatography.
Applications De Recherche Scientifique
4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide has been studied for its potential applications in various fields. In the medical field, it has been investigated for its anticancer properties. It has also been studied for its antifungal, antibacterial, and antiviral activities. In addition, this compound has been explored for its potential use in the development of new drugs for the treatment of various diseases.
Propriétés
Formule moléculaire |
C20H17N5OS2 |
|---|---|
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
4-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C20H17N5OS2/c1-25-17(15-5-3-2-4-6-15)23-24-20(25)28-13-14-7-9-16(10-8-14)18(26)22-19-21-11-12-27-19/h2-12H,13H2,1H3,(H,21,22,26) |
Clé InChI |
KORHUIWJKSREIS-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)C(=O)NC3=NC=CS3)C4=CC=CC=C4 |
SMILES canonique |
CN1C(=NN=C1SCC2=CC=C(C=C2)C(=O)NC3=NC=CS3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



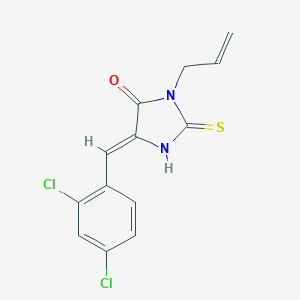
![N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B282608.png)
![N-(4-fluorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B282609.png)
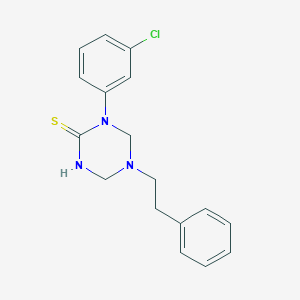

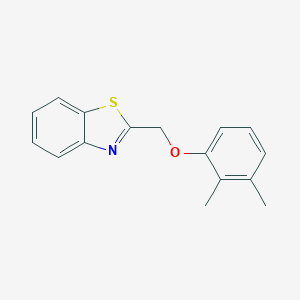

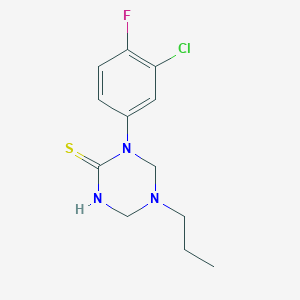
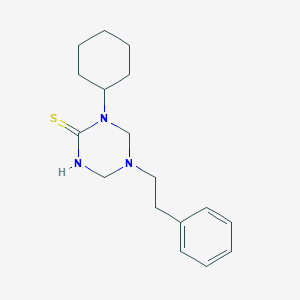
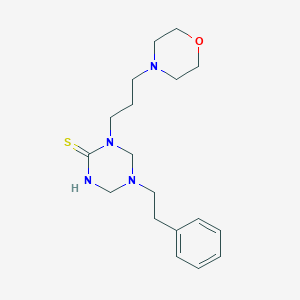
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B282625.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B282626.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-3-iodobenzamide](/img/structure/B282628.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-4-chlorobenzamide](/img/structure/B282629.png)